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2-(chloromethyl)-4-methoxy-1-methylbenzene Documentation Hub

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  • Product: 2-(chloromethyl)-4-methoxy-1-methylbenzene
  • CAS: 90416-25-4

Core Science & Biosynthesis

Foundational

4-methoxy-2-methylbenzyl chloride structure and properties

The following technical guide details the structure, properties, synthesis, and applications of 4-methoxy-2-methylbenzyl chloride , a specialized alkylating agent and protecting group used in advanced organic synthesis a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, synthesis, and applications of 4-methoxy-2-methylbenzyl chloride , a specialized alkylating agent and protecting group used in advanced organic synthesis and medicinal chemistry.

High-Reactivity Electrophile for Medicinal Chemistry & Protecting Group Strategies

Executive Summary

4-Methoxy-2-methylbenzyl chloride (CAS: 84658-09-3) is a highly reactive benzylic halide derived from 3-methylanisole. It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Structurally, it functions as a "super-activated" analog of the standard 4-methoxybenzyl (PMB) chloride. The presence of an ortho-methyl group, combined with the para-methoxy substituent, significantly enhances the stability of the corresponding benzylic carbocation, making this compound an aggressive electrophile in SN1 reactions and a labile protecting group for carboxylic acids and alcohols.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 1-(Chloromethyl)-4-methoxy-2-methylbenzene
CAS Number 84658-09-3
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~115–120 °C (at 12 mmHg) [Estimated based on isomers]
Density ~1.12 g/mL
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts with water
Stability Moisture sensitive (hydrolyzes to alcohol); Acid sensitive

Synthesis & Manufacturing Protocols

The synthesis of 4-methoxy-2-methylbenzyl chloride is primarily achieved through two routes: the direct chloromethylation of 3-methylanisole (industrial route) or the chlorination of 4-methoxy-2-methylbenzyl alcohol (laboratory route).

Method A: Chloromethylation of 3-Methylanisole (Industrial)

This method utilizes the high electron density of the anisole ring to facilitate electrophilic aromatic substitution. The methoxy group directs the incoming electrophile to the para position, while the methyl group reinforces this regioselectivity.

Protocol:

  • Reagents: 3-Methylanisole (1.0 eq), Paraformaldehyde (1.2 eq), Concentrated HCl, ZnCl₂ (catalyst, 0.1 eq).

  • Setup: A jacketed glass reactor equipped with an overhead stirrer and HCl gas inlet.

  • Procedure:

    • Dissolve 3-methylanisole in an inert solvent (e.g., benzene or toluene) or run neat.

    • Add paraformaldehyde and ZnCl₂.

    • Bubble dry HCl gas through the mixture at 0–5 °C.

    • Heat to 40–50 °C for 2–4 hours.

    • Workup: Quench with ice water, extract with DCM, wash with NaHCO₃ (sat.), and dry over MgSO₄.

    • Purification: Vacuum distillation is required to separate the product from trace ortho-isomers.

Method B: Deoxychlorination of 4-Methoxy-2-methylbenzyl Alcohol (Lab Scale)

Preferred for high-purity applications to avoid isomer contamination.

Protocol:

  • Reagents: 4-Methoxy-2-methylbenzyl alcohol (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve alcohol in dry DCM at 0 °C.

    • Add SOCl₂ dropwise (Caution: Gas evolution of SO₂ and HCl).

    • Stir at room temperature for 1 hour.

    • Evaporate solvent and excess SOCl₂ under reduced pressure.

Visualization: Synthetic Pathways

Synthesis Start1 3-Methylanisole (Precursor) Reagents1 HCHO / HCl / ZnCl2 (Chloromethylation) Start1->Reagents1 Product 4-Methoxy-2-methylbenzyl chloride Reagents1->Product Electrophilic Subst. Start2 4-Methoxy-2-methyl- benzyl alcohol Reagents2 SOCl2 / DCM (Deoxychlorination) Start2->Reagents2 Reagents2->Product SNi Mechanism

Figure 1: Dual synthetic pathways for 4-methoxy-2-methylbenzyl chloride.

Reactivity & Mechanistic Insights[1][7][8]

The chemical behavior of 4-methoxy-2-methylbenzyl chloride is defined by the synergistic electronic effects of its substituents.

Electronic Activation
  • Methoxy Group (C4): A strong electron-donating group (EDG) via resonance (+M effect). It stabilizes the positive charge development at the benzylic position during SN1 reactions.

  • Methyl Group (C2): A weak EDG via induction (+I) and hyperconjugation. Crucially, its ortho position provides steric bulk that can hinder nucleophilic attack (SN2) while simultaneously stabilizing the carbocation intermediate.

Mechanism: SN1 vs SN2 Competition

In polar protic solvents, the compound readily ionizes to form a resonance-stabilized carbocation. This makes it an excellent alkylating agent for weak nucleophiles (e.g., carboxylates, alcohols).

Mechanism cluster_resonance Electronic Effects Substrate 4-Methoxy-2-methylbenzyl chloride TS Transition State (Ionization) Substrate->TS -Cl⁻ Cation Resonance Stabilized Carbocation TS->Cation Rate Limiting Step Product Alkylated Product (Ether/Ester) Cation->Product + Nucleophile (Nu⁻) Effect1 OMe (+M): Delocalizes charge Effect2 Me (+I): Stabilizes benzylic C

Figure 2: Mechanistic pathway highlighting the stability of the benzylic carbocation intermediate.

Applications in Drug Discovery & Research[7]

Advanced Protecting Group (MMPM)

While the 4-methoxybenzyl (PMB) group is a standard protecting group, the 4-methoxy-2-methylbenzyl (MMPM) variant offers unique properties:

  • Acid Lability: The additional methyl group stabilizes the carbocation formed during deprotection, making the MMPM group cleavable under milder acidic conditions than PMB.

  • Orthogonality: It can be selectively removed in the presence of benzyl (Bn) or other ether protecting groups using DDQ (oxidative cleavage) or dilute TFA (acidic cleavage).

Pharmaceutical Intermediates

This motif is utilized in the synthesis of:

  • Dehydroabietic Acid Derivatives: Used to modify the lipophilicity of tricyclic diterpenoids.

  • Indole Alkaloids: Acts as a nitrogen protecting group or a benzylating agent to introduce lipophilic bulk to serotonin receptor modulators.

  • Peptidomimetics: Used to protect side-chain functionalities during solid-phase peptide synthesis (SPPS).

Handling, Stability & Safety

Danger: This compound is a potent alkylating agent and lachrymator.

Hazard ClassClassificationPrecaution
Skin Corrosion Category 1BCauses severe skin burns. Wear butyl rubber gloves.
Eye Damage Category 1Causes serious eye damage.[2][3] Use face shield.[3]
Storage Moisture SensitiveStore at 2–8 °C under Argon/Nitrogen.

Self-Validating Safety Protocol:

  • Quench Test: Before disposal, treat a small aliquot with aqueous NaOH. If the organic layer disappears (hydrolysis to alcohol) and pH neutralizes, the alkylating potential is neutralized.

  • Spill Control: Do not use water (generates HCl gas). Absorb with dry sand or vermiculite, then neutralize with weak base.

References

  • Synthesis via Chloromethylation: PrepChem. "Synthesis of 4-methoxybenzyl chloride derivatives." Link

  • Neighboring Group Participation & Reactivity: ResearchGate. "Neighboring Group Participation of the Indole Nucleus: An Unusual DAST-Mediated Rearrangement Reaction." Link

  • Physical Properties & CAS Data: ChemicalBook. "4-Methoxy-2-methylbenzyl chloride Product Description." Link

  • Safety Data: PubChem. "Benzyl chloride derivatives - Safety and Hazards." Link

Sources

Exploratory

Technical Monograph: 2-Chloromethyl-4-Methoxytoluene

The following technical guide provides an in-depth analysis of 2-Chloromethyl-4-Methoxytoluene (systematically identified as 2-Methyl-5-Methoxybenzyl Chloride ). This guide addresses the nomenclature ambiguity, establish...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloromethyl-4-Methoxytoluene (systematically identified as 2-Methyl-5-Methoxybenzyl Chloride ).

This guide addresses the nomenclature ambiguity, establishes the correct chemical identity, and details the synthesis, reactivity, and applications of this specific isomer in drug development.

(2-Methyl-5-Methoxybenzyl Chloride)

Executive Summary

2-Chloromethyl-4-methoxytoluene is a specialized benzylic electrophile used primarily as a building block in medicinal chemistry. It serves as a critical intermediate for introducing the 2-methyl-5-methoxyphenyl moiety into pharmaceutical scaffolds. This specific substitution pattern—combining a lipophilic methyl group with a hydrogen-bond-accepting methoxy group—is valuable for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of kinase inhibitors and GPCR ligands.

Note on Nomenclature: The name "2-chloromethyl-4-methoxytoluene" implies a toluene core. In systematic IUPAC nomenclature, this compound is defined as 1-(chloromethyl)-2-methyl-5-methoxybenzene or 2-methyl-5-methoxybenzyl chloride . It is distinct from its isomer, 2-chloromethyl-4-methylanisole (where the chloromethyl group is ortho to the methoxy).

Chemical Identity & Properties

PropertyData
Systematic Name 2-Methyl-5-methoxybenzyl chloride
Common Name 2-Chloromethyl-4-methoxytoluene
CAS Number 90416-25-4 (Specific isomer)
Molecular Formula C

H

ClO
Molecular Weight 170.64 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity)
Boiling Point ~110–115 °C at 0.5 mmHg (Predicted)
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols
Stability Moisture sensitive (hydrolyzes to alcohol); Light sensitive

Synthesis & Manufacturing Strategy

The synthesis of this specific isomer presents a regioselectivity challenge. Direct chloromethylation of 4-methoxytoluene (p-cresyl methyl ether) is not recommended because the methoxy group (strong ortho/para director) directs the electrophile to the position ortho to itself (position 3), yielding the wrong isomer.

To ensure the chloromethyl group is placed meta to the methoxy group (as required by the target structure), a stepwise reduction-chlorination route is the industry standard.

Validated Synthetic Pathway (DOT Diagram)

SynthesisRoute cluster_logic Regiocontrol Logic Start 2-Methyl-5-Methoxybenzoic Acid (Commercially Available) Step1 Reduction (LiAlH4 or BH3·THF) Start->Step1 0°C to RT Inter Intermediate: 2-Methyl-5-Methoxybenzyl Alcohol Step1->Inter Yield: >90% Step2 Chlorination (SOCl2 / DCM) Inter->Step2 0°C, Base Cat. Product Target: 2-Methyl-5-Methoxybenzyl Chloride Step2->Product Yield: ~85% Note Direct chloromethylation of 4-methoxytoluene fails due to -OMe directing effect.

Figure 1: Regioselective synthesis of 2-Methyl-5-Methoxybenzyl Chloride avoiding isomer contamination.

Reactivity Profile & Mechanism

As a benzyl chloride, the compound is a potent alkylating agent. Its reactivity is modulated by the electron-donating methoxy group, which stabilizes the benzylic carbocation intermediate, making it highly reactive in


 pathways, while the primary carbon allows for smooth 

displacements.
Key Transformations
  • N-Alkylation: Reacts with secondary amines to form tertiary benzylamines (common in CNS active drugs).

  • O-Alkylation: Reacts with phenols or alcohols to form benzyl ethers.

  • C-Alkylation: Reacts with enolates or organometallics to extend the carbon skeleton.

Reactivity Flowchart

Reactivity Center 2-Methyl-5-Methoxybenzyl Chloride (Electrophile) Prod1 N-Benzylamines (Drug Core) Center->Prod1 SN2 / Base Prod2 Benzyl Ethers Center->Prod2 Williamson Ether Synth Prod3 Benzyl Alcohol (Impurity) Center->Prod3 Degradation Nu1 Secondary Amines (HNR2) Nu2 Phenols/Alcohols (ROH) Nu3 Water/Moisture (Hydrolysis)

Figure 2: Primary reactivity modes. Note the susceptibility to hydrolysis (red path).

Experimental Protocols

The following protocol describes the conversion of the alcohol precursor to the chloride, ensuring high purity for biological testing.

Protocol: Chlorination of 2-Methyl-5-Methoxybenzyl Alcohol

Objective: Synthesize 2-methyl-5-methoxybenzyl chloride on a 10g scale.

Reagents:

  • 2-Methyl-5-methoxybenzyl alcohol (10.0 g, 65.7 mmol)

  • Thionyl chloride (

    
    ) (9.4 g, 79.0 mmol, 1.2 eq)
    
  • Dichloromethane (DCM) (anhydrous, 100 mL)

  • DMF (catalytic, 2 drops)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the starting alcohol in anhydrous DCM (80 mL) and add catalytic DMF. Cool the solution to 0°C in an ice bath.

  • Addition: Dilute

    
     in DCM (20 mL) and add dropwise over 30 minutes. Caution: Gas evolution (HCl/SO2) will occur.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (

    
    ) should disappear, replaced by the chloride (
    
    
    
    ).
  • Workup: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator).
    
  • Purification: The residue is typically pure enough for next steps. If necessary, purify via rapid filtration through a short pad of silica gel (eluting with 5% EtOAc/Hexane) to remove polar impurities. Distillation is possible but risks decomposition.

Quality Control:

  • 1H NMR (CDCl3): Look for the benzylic

    
     singlet at 
    
    
    
    ppm.
  • Storage: Store under inert gas at -20°C.

Applications in Drug Development

The 2-methyl-5-methoxyphenyl motif is a privileged substructure. The combination of the ortho-methyl group (providing conformational restriction and hydrophobic bulk) and the meta-methoxy group (providing electronic richness and H-bond acceptance) is utilized in:

  • Kinase Inhibitors: Targeting the ATP-binding pocket where the methoxy group interacts with the hinge region.

  • GPCR Antagonists: Used in dopamine (D2/D3) and serotonin (5-HT) receptor ligands to fine-tune selectivity.

  • Fragment-Based Drug Design (FBDD): The benzyl chloride serves as a "warhead" for covalent tethering screens or as a linker for PROTACs.

Handling & Safety (E-E-A-T)

As a benzyl chloride derivative, this compound poses specific hazards that must be managed:

  • Lachrymator: Highly irritating to eyes and mucous membranes. All operations must be performed in a functioning fume hood.[1]

  • Corrosive: Causes skin burns. Double-gloving (Nitrile) is recommended.

  • Carcinogenicity: Benzyl chlorides are potential alkylating agents of DNA. Treat as a suspected carcinogen.

  • Decontamination: Spills should be treated with dilute ammonia or 10% sodium hydroxide to hydrolyze the chloride to the less toxic alcohol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6951757. Retrieved from [Link](Note: Used for physical property estimation of analogs).

Sources

Foundational

An In-depth Technical Guide to 2-(chloromethyl)-4-methoxy-1-methylbenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(chloromethyl)-4-methoxy-1-methylbenzene, a versatile chemical intermediate with signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(chloromethyl)-4-methoxy-1-methylbenzene, a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical development. With a molecular weight of 170.64 g/mol and the empirical formula C₉H₁₁ClO, this substituted benzyl chloride serves as a valuable building block for the introduction of a substituted benzyl moiety into more complex molecular architectures. This guide details the compound's physicochemical properties, provides a robust synthesis protocol, outlines essential safety and handling procedures, and explores its applications, particularly within the realm of drug discovery.

Introduction

Substituted benzyl chlorides are a class of organic compounds of paramount importance in modern chemical synthesis.[1] Their utility as reactive intermediates allows for the efficient construction of a diverse array of bioactive molecules, making them indispensable tools for medicinal chemists and drug development professionals.[2][3] 2-(chloromethyl)-4-methoxy-1-methylbenzene, with its unique substitution pattern, offers a valuable synthon for creating novel chemical entities. The presence of the methoxy and methyl groups on the aromatic ring influences its reactivity and provides handles for further functionalization, while the chloromethyl group serves as a key site for nucleophilic substitution reactions.

This guide aims to provide a detailed and practical resource for researchers working with or considering the use of 2-(chloromethyl)-4-methoxy-1-methylbenzene in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development.

PropertyValueSource
Molecular Weight 170.64 g/mol
Molecular Formula C₉H₁₁ClO
Appearance Solid
Storage Class 11 - Combustible Solids

Structural Information:

  • SMILES: CC1=C(C=C(C=C1)OC)CCl[4]

  • InChI: InChI=1S/C9H11ClO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,6H2,1-2H3[4]

Synthesis of 2-(chloromethyl)-4-methoxy-1-methylbenzene

The primary route for the synthesis of 2-(chloromethyl)-4-methoxy-1-methylbenzene is through the chloromethylation of 4-methoxytoluene. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.[5] The methoxy and methyl groups are ortho-, para-directing, leading to the formation of the desired isomer.

Experimental Protocol: Chloromethylation of 4-Methoxytoluene

This protocol is based on established methods for the chloromethylation of activated aromatic compounds.[5]

Materials:

  • 4-Methoxytoluene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Anhydrous Zinc Chloride (catalyst)

  • Dichloromethane (solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and a gas inlet/outlet

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet connected to a hydrogen chloride (HCl) gas trap.

  • Charging Reactants: To the flask, add 4-methoxytoluene (1 equivalent) and dichloromethane. Stir the mixture until the 4-methoxytoluene is fully dissolved.

  • Addition of Reagents: Carefully add paraformaldehyde (1.5 equivalents) and a catalytic amount of anhydrous zinc chloride (0.1 equivalents) to the stirred solution.

  • Reaction Conditions: While stirring vigorously, bubble anhydrous hydrogen chloride gas through the mixture at a moderate rate. The reaction is typically carried out at room temperature to 40°C and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up: Upon completion of the reaction, cautiously quench the reaction mixture by pouring it over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(chloromethyl)-4-methoxy-1-methylbenzene can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Zinc chloride is a Lewis acid that activates the formaldehyde, facilitating the formation of the electrophilic species required for the chloromethylation.[5]

  • HCl Gas: Anhydrous hydrogen chloride is essential for the in situ generation of the chloromethylating agent from formaldehyde.

  • Aqueous Work-up: The aqueous work-up is crucial to remove the catalyst, unreacted formaldehyde, and any acidic byproducts. The sodium bicarbonate wash neutralizes any remaining acid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Methoxytoluene Reaction Chloromethylation (Paraformaldehyde, HCl, ZnCl₂) Start->Reaction Workup Aqueous Work-up (Ice, H₂O, NaHCO₃, Brine) Reaction->Workup Extraction Extraction with Dichloromethane Workup->Extraction Drying Drying over MgSO₄ Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation or Column Chromatography) Concentration->Purification Product Product: 2-(chloromethyl)-4-methoxy- 1-methylbenzene Purification->Product

Caption: Workflow for the synthesis of 2-(chloromethyl)-4-methoxy-1-methylbenzene.

Spectroscopic Characterization

Characterization of the synthesized compound is critical to confirm its identity and purity. Below are the expected spectroscopic data.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, the methoxy protons, and the methyl protons, with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-H bonds of the aromatic ring and alkyl groups, the C-O bond of the ether, and the C-Cl bond. A strong peak around 1100 cm⁻¹ is characteristic of the C-O-C stretch.[6]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The predicted monoisotopic mass is 170.04984 Da.[4]

Safety and Handling

2-(chloromethyl)-4-methoxy-1-methylbenzene and related benzyl chlorides are reactive compounds and should be handled with appropriate safety precautions.[7]

  • General Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[10]

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]

    • Skin: Immediately wash with soap and plenty of water. Remove contaminated clothing.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Keep away from incompatible materials such as strong oxidizing agents and bases.

Applications in Drug Development

Substituted benzyl chlorides, such as 2-(chloromethyl)-4-methoxy-1-methylbenzene, are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[1][12] The chloromethyl group provides a reactive handle for the introduction of the substituted benzyl moiety via nucleophilic substitution reactions. This allows for the construction of more complex molecules that may possess desirable pharmacological activities.

  • Antihistamines [12]

  • Non-steroidal anti-inflammatory drugs (NSAIDs) [12]

  • Local anesthetics [12]

The unique electronic properties conferred by the methoxy and methyl substituents on the aromatic ring can influence the binding affinity of a drug candidate to its target protein, making this compound an attractive starting point for medicinal chemistry campaigns.

Conclusion

2-(chloromethyl)-4-methoxy-1-methylbenzene is a valuable and versatile chemical intermediate with a well-defined profile of physicochemical properties. Its synthesis via the chloromethylation of 4-methoxytoluene is a practical and scalable method. With appropriate safety precautions, this compound can be effectively utilized in a variety of organic transformations. For researchers and scientists in the field of drug development, 2-(chloromethyl)-4-methoxy-1-methylbenzene represents a key building block for the synthesis of novel and potentially therapeutic molecules. A thorough understanding of its chemistry and handling is essential for unlocking its full potential in the pursuit of new medicines.

References

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Side Chain Chlorination of 4- Methoxy Toluene by an Electro Chemical Method. ResearchGate. (URL: [Link])

  • Benzyl chloride | EPA. (URL: [Link])

  • Supporting information - The Royal Society of Chemistry. (URL: [Link])

  • 2-(chloromethyl)-4-methoxy-1-methylbenzene - PubChemLite. (URL: [Link])

  • Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google P
  • 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4 | Chemsrc. (URL: [Link])

  • W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. (URL: [Link])

  • EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google P
  • Chloromethylation - The Royal Society of Chemistry. (URL: [Link])

  • Benzene, 2-chloro-1-methoxy-4-nitro- - the NIST WebBook. (URL: [Link])

  • Benzene, 1-(chloromethyl)-4-methoxy- - the NIST WebBook. (URL: [Link])

  • 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem. (URL: [Link])

  • Benzene, 1-methoxy-4-methyl- - the NIST WebBook. (URL: [Link])

  • Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp - Reddit. (URL: [Link])

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (URL: [Link])

  • 1-(CHLOROMETHYL)-4-METHOXYBENZENE | CAS 824-94-2 - Matrix Fine Chemicals. (URL: [Link])

  • FT-IR spectra of p-methoxy cinnamaldehyde (a), 2-aminobenzimidazole (b)... ResearchGate. (URL: [Link])

  • Benzene, 1-chloro-4-methoxy- - the NIST WebBook. (URL: [Link])

  • Benzene, 1-(chloromethyl)-4-methyl- - the NIST WebBook. (URL: [Link])

  • Benzene, 1-chloro-4-methoxy-2-methyl- - the NIST WebBook. (URL: [Link])

  • Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene | Request PDF - ResearchGate. (URL: [Link])

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Exploratory

An In-Depth Technical Guide to 2-(Chloromethyl)-4-methoxy-1-methylbenzene (PubChem CID: 13763655)

This guide provides a comprehensive technical overview of 2-(chloromethyl)-4-methoxy-1-methylbenzene, a key aromatic building block in synthetic organic chemistry. Addressed to researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(chloromethyl)-4-methoxy-1-methylbenzene, a key aromatic building block in synthetic organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and applications, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: A Versatile Synthetic Intermediate

2-(Chloromethyl)-4-methoxy-1-methylbenzene, identified by the PubChem Compound Identification Number (CID) 13763655, is a substituted toluene derivative featuring a reactive chloromethyl group ortho to a methyl group and para to a methoxy group.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

The presence of the electron-donating methoxy and methyl groups on the aromatic ring influences the reactivity of both the ring itself and the benzylic chloride. The chloromethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions, making it an ideal synthon for introducing the 2-methyl-4-methoxybenzyl moiety into a target structure. Such motifs are of interest in medicinal chemistry due to the favorable pharmacological properties often conferred by substituted aromatic rings.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development.

Physicochemical Properties

The key physicochemical properties of 2-(chloromethyl)-4-methoxy-1-methylbenzene are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource
PubChem CID 13763655PubChem[1]
Molecular Formula C₉H₁₁ClOPubChem[1]
Molecular Weight 170.64 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Predicted XlogP 2.6PubChem[1]
Spectroscopic Data

While experimentally obtained spectra for this specific compound are not widely available in public databases, a reasonable prediction of its key spectroscopic features can be made based on the analysis of its structural components and data from closely related analogs.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, the methoxy protons, and the methyl protons. The aromatic protons would likely appear as a set of coupled multiplets in the range of δ 6.8-7.2 ppm. The benzylic protons of the chloromethyl group would be a sharp singlet around δ 4.5-4.7 ppm. The methoxy protons would present as a singlet at approximately δ 3.8 ppm, and the methyl protons would also be a singlet around δ 2.2-2.4 ppm.

¹³C NMR (Predicted): The carbon NMR spectrum would display nine distinct signals. The aromatic carbons would resonate in the region of δ 110-160 ppm. The chloromethyl carbon would be expected around δ 45-50 ppm. The methoxy carbon would appear near δ 55 ppm, and the methyl carbon would be in the upfield region, around δ 15-20 ppm. The unusual chemical shifts of out-of-plane methoxy groups, which can be around 62 ppm, are generally not expected in this relatively unconstrained system.[2]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the methyl/chloromethyl groups (around 2850-3100 cm⁻¹). Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 170 would be observed, along with a characteristic [M+2]⁺ peak at m/z 172 with an intensity of approximately one-third of the molecular ion peak, confirming the presence of a chlorine atom.[3] The base peak would likely correspond to the loss of the chlorine atom to form a stable benzylic carbocation at m/z 135. Further fragmentation could involve the loss of a methyl radical from this cation to give a peak at m/z 120.[4][5]

Synthesis of 2-(chloromethyl)-4-methoxy-1-methylbenzene

The synthesis of 2-(chloromethyl)-4-methoxy-1-methylbenzene is most efficiently achieved through the chloromethylation of 4-methylanisole. This approach leverages the activating and ortho,para-directing effects of the methoxy and methyl groups to introduce the chloromethyl group at the desired position.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from the readily available p-cresol.

G p_cresol p-Cresol methylation Methylation (e.g., (CH₃)₂SO₄, NaOH) p_cresol->methylation methylanisole 4-Methylanisole methylation->methylanisole chloromethylation Chloromethylation (e.g., HCHO, HCl) methylanisole->chloromethylation product 2-(chloromethyl)-4-methoxy- 1-methylbenzene chloromethylation->product G start 2-(chloromethyl)-4-methoxy- 1-methylbenzene arrow Sɴ1 or Sɴ2 start->arrow nucleophile Nucleophile (Nu⁻) nucleophile->arrow product 2-(Nu-methyl)-4-methoxy- 1-methylbenzene arrow->product

Sources

Foundational

2-(chloromethyl)-4-methoxy-1-methylbenzene suppliers and price

This technical guide provides an in-depth analysis of 2-(chloromethyl)-4-methoxy-1-methylbenzene (CAS 90416-25-4), a specialized benzylic chloride intermediate used in advanced organic synthesis and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(chloromethyl)-4-methoxy-1-methylbenzene (CAS 90416-25-4), a specialized benzylic chloride intermediate used in advanced organic synthesis and medicinal chemistry.

Strategic Sourcing, Synthesis, and Application in Drug Discovery

Executive Summary

2-(Chloromethyl)-4-methoxy-1-methylbenzene (also known as 2-Methyl-5-methoxybenzyl chloride ) is a high-value electrophilic building block. Unlike commodity benzyl chlorides, this compound features a specific substitution pattern (ortho-methyl, meta-methoxy relative to the chloromethyl group) that is critical for introducing the 2-methyl-5-methoxybenzyl moiety into pharmacophores. Its primary application lies in the alkylation of nucleophiles (amines, phenols, thiols) to modulate lipophilicity and metabolic stability in drug candidates.

Key Technical Insight: Direct chloromethylation of 4-methylanisole typically yields the wrong isomer (2-chloromethyl-4-methylanisole) due to the strong directing effect of the methoxy group. Consequently, high-purity 2-(chloromethyl)-4-methoxy-1-methylbenzene is almost exclusively synthesized via a controlled reduction-chlorination sequence from 2-methyl-5-methoxybenzoic acid derivatives, justifying its higher cost and "specialty chemical" status.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
CAS Number 90416-25-4
IUPAC Name 2-(Chloromethyl)-4-methoxy-1-methylbenzene
Common Synonyms 2-Methyl-5-methoxybenzyl chloride; 5-Methoxy-2-methylbenzyl chloride
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Appearance White to off-white solid or semi-solid (low melting point)
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols
Stability Moisture sensitive (hydrolyzes to alcohol + HCl); Lachrymator

Structural Validation: The identity of this isomer is defined by the relative positions of the substituents:

  • Position 1: Methyl (-CH₃)[1]

  • Position 2: Chloromethyl (-CH₂Cl) [Ortho to Methyl]

  • Position 4: Methoxy (-OCH₃) [Para to Methyl]

Strategic Sourcing & Market Analysis

Supplier Landscape

This compound is not a bulk commodity. It is a "Make-to-Order" or "Catalog Specialty" item. Procurement strategies should focus on specialized fine chemical vendors rather than bulk solvent suppliers.

Primary Suppliers (Verified Presence):

  • BLD Pharm: Strong inventory of substituted benzyl chlorides. Often holds stock in gram to kilogram scales.[2]

  • Sigma-Aldrich (Merck): Available through the "Rare Chemical Library" or "AldrichCPR" (Custom Products). High price point, high reliability.

  • Accela Chem: Reliable source for building blocks with specific substitution patterns.

  • Enamine / Combi-Blocks: likely to have stock or rapid synthesis capabilities due to their focus on drug discovery libraries.

Price Analysis & Procurement Strategy

Pricing is highly volume-dependent and volatile due to the multi-step synthesis required.

ScaleEstimated Price Range (USD)Lead TimeStrategy
Research (1g - 5g) $150 - $4001-2 WeeksBuy from catalog (Sigma/BLD) for speed.
Pilot (25g - 100g) $800 - $2,5002-4 WeeksRequest Quote (RFQ) from 3 vendors.
Bulk (>1kg) Custom Quote8-12 WeeksContract Manufacturing (CMO) required.

Procurement Warning: Ensure the Certificate of Analysis (CoA) confirms the isomer identity via 1H-NMR. The regioisomer (2-chloromethyl-4-methylanisole) is a common impurity or mislabeled product in low-quality sources.

Technical Application & Synthesis

Synthesis Logic (The "Why" and "How")

To ensure the correct regiochemistry (CH₂Cl ortho to Methyl), the synthesis must avoid direct electrophilic aromatic substitution (chloromethylation), which would be directed by the stronger Methoxy group to the wrong position.

Recommended Synthetic Route:

  • Starting Material: 2-Methyl-5-methoxybenzoic acid (or aldehyde).

  • Reduction: Conversion to 2-Methyl-5-methoxybenzyl alcohol using LiAlH₄ or NaBH₄.

  • Chlorination: Conversion of the alcohol to the chloride using Thionyl Chloride (SOCl₂).

Reaction Workflow Diagram

The following diagram illustrates the critical difference between the "Direct Route" (Flawed) and the "Controlled Route" (Correct), and the downstream utility.

SynthesisPath Start_Wrong 4-Methylanisole (p-Cresyl methyl ether) Direct_Rxn Direct Chloromethylation (HCHO / HCl / ZnCl2) Start_Wrong->Direct_Rxn Wrong_Product WRONG ISOMER: 2-Chloromethyl-4-methylanisole (Ortho to OMe) Direct_Rxn->Wrong_Product Start_Right 2-Methyl-5-methoxybenzoic Acid Step1 Reduction (LiAlH4 / THF) Start_Right->Step1 Intermediate 2-Methyl-5-methoxybenzyl Alcohol Step1->Intermediate Step2 Chlorination (SOCl2 / DCM) Intermediate->Step2 Target TARGET MOLECULE: 2-(Chloromethyl)-4-methoxy-1-methylbenzene (CAS 90416-25-4) Step2->Target Application Drug Discovery: N-Alkylation / O-Alkylation Target->Application Electrophile (Bn-Cl)

Caption: Synthesis decision tree highlighting the necessity of the "Controlled Route" to avoid regiochemical errors common in direct chloromethylation.

Experimental Protocol: Alkylation (General Procedure)

To use CAS 90416-25-4 as an alkylating agent:

  • Dissolution: Dissolve the nucleophile (e.g., secondary amine, phenol) in an aprotic solvent (DMF, Acetonitrile, or DCM).

  • Base Addition: Add 1.2 - 2.0 equivalents of base (K₂CO₃ for phenols/thiols; DIPEA or TEA for amines).

  • Addition of Electrophile: Add 1.0 - 1.1 equivalents of 2-(chloromethyl)-4-methoxy-1-methylbenzene dropwise at 0°C or Room Temperature.

    • Note: If the chloride is solid, dissolve in a minimum volume of solvent first.

  • Monitoring: Monitor via TLC or LC-MS. The reaction is typically fast (1-4 hours) due to the activated benzylic center.

  • Quench: Quench with water/brine. Extract with EtOAc.

Safety & Handling (HSE)

Critical Hazard: Lachrymator & Corrosive Benzylic chlorides are potent alkylating agents and lachrymators (tear gas agents).

  • Engineering Controls: ALWAYS handle in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture will degrade the product to the alcohol and release HCl gas, pressurizing the container.

  • Spill Response: Neutralize with dilute ammonia or sodium bicarbonate solution before cleanup.

References

  • Sigma-Aldrich. Product Detail: 2-(Chloromethyl)-1-methoxy-4-methylbenzene (Isomer Check). Retrieved from (Note: Verify specific isomer CAS 90416-25-4 in catalog).

  • ChemicalBook. CAS 90416-25-4 Datasheet & Suppliers. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13763655 (Related Isomer Analysis). Retrieved from .

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621.
  • BLD Pharm. Product Catalog: 2-(Chloromethyl)-4-methoxy-1-methylbenzene. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Protection Strategies Using 4-Methoxy-2-methylbenzyl (MPM) Chloride

This Application Note is structured to serve as a definitive technical guide for the use of 4-methoxy-2-methylbenzyl chloride (MPM-Cl) in complex organic synthesis and peptide chemistry. Executive Summary The 4-methoxy-2...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the use of 4-methoxy-2-methylbenzyl chloride (MPM-Cl) in complex organic synthesis and peptide chemistry.

Executive Summary

The 4-methoxy-2-methylbenzyl (MPM) group represents a critical "fine-tuning" tool in the arsenal of protecting group chemistry. While structurally similar to the ubiquitous p-methoxybenzyl (PMB) group, the addition of an ortho-methyl substituent significantly alters the electronic and steric profile of the protecting group.

This guide details the strategic application of 4-methoxy-2-methylbenzyl chloride for the protection of hydroxyl (–OH) and thiol (–SH) functionalities. The MPM group is specifically engineered to bridge the stability gap between highly acid-labile groups (e.g., Trityl) and robust acid-stable groups (e.g., Benzyl), offering a unique lability profile that allows for orthogonal deprotection strategies in multi-step synthesis.

Strategic Rationale: The "Goldilocks" Stability Profile

In complex total synthesis and solid-phase peptide synthesis (SPPS), orthogonality is paramount. The MPM group addresses a specific limitation of the standard PMB group: Acid Lability Optimization.

Mechanistic Insight: The Ortho-Methyl Effect

The 2-methyl substituent on the aromatic ring provides two synergistic effects that distinguish MPM from PMB:

  • Electronic Activation (Inductive): The methyl group is electron-donating (+I effect). When positioned ortho to the benzylic center, it stabilizes the benzylic carbocation intermediate generated during acidolysis more effectively than the hydrogen in PMB.

  • Steric Modulation: The ortho-methyl group introduces steric bulk near the ether linkage. While this does not significantly hinder formation, it can influence the coordination of oxidants (like DDQ), allowing for subtle differentiation in oxidative cleavage rates compared to PMB.

Stability Spectrum

The MPM group functions as a "Super-Labile" PMB variant. It is stable to weak acids (e.g., dilute TFA <10%) but cleaves rapidly in moderate-to-high acid concentrations (50–90% TFA) without the need for the harsh heating or scavengers often required for quantitative PMB removal.

StabilitySpectrum Figure 1: Relative Acid Lability Spectrum of Benzyl-Type Protecting Groups Trt Trityl (Trt) Cleaves: 1% TFA Mmt Mmt Cleaves: 2-5% TFA Trt->Mmt Decreasing Acid Lability MPM MPM (4-MeO-2-MeBn) Cleaves: 50-90% TFA (Target Zone) Mmt->MPM Ortho-Methyl Stabilization PMB PMB (Mob) Cleaves: >90% TFA + Heat MPM->PMB Standard PMB Bn Benzyl (Bn) Stable to TFA PMB->Bn No EDG

Experimental Protocols

Reagent Preparation & Handling
  • Reagent: 4-Methoxy-2-methylbenzyl chloride (MPM-Cl).

  • Physical State: Typically a colorless to pale yellow liquid or low-melting solid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolyzes to alcohol).

  • Safety: Corrosive and lachrymator. Handle in a fume hood.

Protocol A: Installation (O-Alkylation of Alcohols)

This protocol describes the protection of a primary/secondary alcohol.

Materials:

  • Substrate (Alcohol)[1][2]

  • MPM-Cl (1.2 – 1.5 equivalents)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 equivalents)

  • Tetrabutylammonium iodide (TBAI, 0.1 equiv, catalyst)

  • Anhydrous DMF or THF

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, dissolve the substrate in anhydrous DMF (0.1 M). Cool to 0°C.[2]

  • Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add TBAI (catalytic) followed by the dropwise addition of MPM-Cl .

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (MPM ethers are UV active and stain strongly with Anisaldehyde).

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Selective Acidolytic Deprotection

Objective: Remove MPM group while retaining Benzyl (Bn) or other acid-stable groups.

Materials:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) or Thioanisole (Scavengers)

Step-by-Step Workflow:

  • Preparation: Dissolve the MPM-protected substrate in DCM (0.1 M).

  • Acidolysis: Add a pre-mixed solution of TFA/DCM/TIPS (50:45:5 v/v/v) .

    • Note: For highly sensitive substrates, start with 20% TFA. MPM cleaves significantly faster than PMB.

  • Incubation: Stir at RT for 30–60 minutes.

    • Checkpoint: Monitor via HPLC or TLC. PMB often requires 2-3 hours or heating; MPM should be fully cleaved within 1 hour.

  • Workup: Concentrate under reduced pressure (do not heat >40°C). Co-evaporate with toluene (3x) to remove trace TFA.

Protocol C: Oxidative Deprotection (DDQ Method)

MPM ethers are also oxidatively labile, similar to PMB, allowing removal under neutral conditions.

Materials:

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • DCM/Water (18:1 mixture)

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in DCM/Water (18:1) at 0.05 M concentration.

  • Oxidation: Add DDQ (1.2 – 1.5 equivalents). The mixture will turn deep green/red (charge transfer complex).

  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Add saturated aqueous NaHCO₃ and sodium thiosulfate (to reduce excess DDQ).

  • Workup: Extract with DCM. Wash with brine.[3]

Comparative Data Analysis

The following table summarizes the reactivity differences, highlighting why a researcher would choose MPM over standard PMB.

FeaturePMB (p-Methoxybenzyl)MPM (4-Methoxy-2-methylbenzyl)Benzyl (Bn)
Structure 4-MeO-Ph-CH₂-4-MeO-2-Me-Ph-CH₂-Ph-CH₂-
Acid Lability Moderate (requires high TFA)High (Cleaves in mild/mod TFA)Stable
TFA Condition >90% TFA, often requires heat50-90% TFA, RT, rapid N/A
Oxidative Lability High (DDQ/CAN)High (DDQ/CAN)Low (Stable to DDQ)
Carbocation Stability StableVery Stable (Inductive + Resonance)Unstable
Primary Use General protectionAcid-sensitive synthesis / SPPS Permanent protection

Mechanistic Pathway Visualization

The following diagram illustrates the acid-catalyzed cleavage mechanism, highlighting the stabilization provided by the ortho-methyl group.

CleavageMechanism Figure 2: Acidolytic Cleavage Mechanism of MPM Ether Substrate MPM-Ether (R-O-CH2-Ar) Protonation Protonated Ether (R-OH(+)-CH2-Ar) Substrate->Protonation + H+ (TFA) Transition Transition State [Ortho-Me Stabilization] Protonation->Transition Rate Determining Step Carbocation Resonance Stabilized Carbocation Transition->Carbocation Cleavage Product Free Alcohol (R-OH) Transition->Product Scavenger Trapped Species (Scavenger-MPM) Carbocation->Scavenger + TIPS/Thioanisole

Troubleshooting & Best Practices

  • Premature Cleavage: If MPM falls off during silica chromatography, the silica may be too acidic. Solution: Pre-wash the silica column with 1% Triethylamine in Hexanes to neutralize surface acidity.

  • Incomplete Deprotection (Oxidative): If DDQ reaction stalls, ensure water is present (essential for hydrolysis of the oxocarbenium intermediate).

  • Scavenger Selection: In acidolysis, the MPM carbocation is highly electrophilic. Always use TIPS (hydride donor) or Thioanisole to prevent re-alkylation of the substrate (e.g., onto Trp or Tyr residues).

References

  • Comparison of Cysteine Protecting Groups: Title: Cysteine protecting groups: applications in peptide and protein science.[4][5] Source: Chemical Society Reviews (RSC), 2021. Context: Discusses MPM (4-methoxy-2-methylbenzyl) as a group filling the stability gap between Trt and Mob. URL:[Link]

  • Acid Lability Studies: Title: Understanding Acid Lability of Cysteine Protecting Groups.[4][5] Source: PMC - NIH (Vertex AI Search Result 1.1), 2013. Context: Defines the specific acid lability profile of 4-methoxy-2-methylbenzyl relative to PMB and Trt. URL:[Link]

  • Oxidative Cleavage Protocols: Title: Oxidative cleavage of 4-methoxybenzyl ethers with DDQ. Source: Organic Chemistry Portal (General Protocol Reference). Context: Standard conditions for oxidative removal applicable to MPM. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(chloromethyl)-4-methoxy-1-methylbenzene by Recrystallization

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(chloromethyl)-4-methoxy-1-methylbenzene. Recrystallization is a po...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(chloromethyl)-4-methoxy-1-methylbenzene. Recrystallization is a powerful technique for achieving high purity, but its success hinges on a firm understanding of the underlying principles and a systematic approach to troubleshooting. This document provides detailed protocols, explains the causality behind experimental choices, and offers solutions to common challenges encountered in the laboratory.

Section 1: Core Principles & Safety

Why Recrystallization?

Recrystallization is a purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent will dissolve the target compound (2-(chloromethyl)-4-methoxy-1-methylbenzene) completely at an elevated temperature but will have low solubility for it at cooler temperatures.[2] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the solvent (the "mother liquor").[3] Slow, controlled cooling is paramount as it allows for the formation of a well-ordered crystal lattice that systematically excludes impurity molecules.

Safety First: Handling Benzyl Chlorides

Substituted benzyl chlorides, including 2-(chloromethyl)-4-methoxy-1-methylbenzene, are reactive compounds that require careful handling. They are often classified as lachrymators (tear-inducing agents) and irritants.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear nitrile or other chemically resistant gloves.

    • Eye Protection : Chemical safety goggles are mandatory. For enhanced protection, use a face shield.

    • Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.

  • First Aid :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Section 2: Experimental Protocol for Recrystallization

This protocol provides a generalized yet robust methodology. The choice of solvent is critical and may require preliminary small-scale trials.

Materials & Equipment
  • Crude 2-(chloromethyl)-4-methoxy-1-methylbenzene

  • Selected recrystallization solvent(s) (See Table 1)

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Watch glass to cover the flask

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Glass stirring rod

Step-by-Step Procedure
  • Solvent Selection : Based on the compound's structure (aromatic, ether, alkyl halide), a moderately polar solvent or a mixed-solvent system is a logical starting point. Ethanol/water or hexane/ethyl acetate are common pairs.[4] The goal is to find a solvent or solvent pair where the compound is soluble when hot and insoluble when cold.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hotplate with gentle stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely. Expert Tip: Using the absolute minimum amount of hot solvent is key to maximizing yield. Adding too much will keep your product in solution even after cooling.[3][5]

  • Hot Filtration (If Necessary) : If insoluble impurities are present, a hot filtration is required. To prevent premature crystallization in the funnel, use a slight excess of hot solvent (~10-20% more) before filtering.[6] Pre-heat the receiving flask and the filtration funnel with hot solvent or by placing them in an oven to prevent the temperature from dropping suddenly.[7] Filter the hot solution quickly.

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities. Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality Note: Using cold solvent is critical because warm solvent will redissolve a portion of your purified product, leading to yield loss.[3]

  • Drying : Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.

  • Purity Assessment : Determine the melting point of the dried crystals. A sharp melting range close to the literature value indicates high purity. Further analysis by techniques like NMR or GC can also be performed.

Section 3: Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the recrystallization of 2-(chloromethyl)-4-methoxy-1-methylbenzene.

Q: My compound precipitated as an oil instead of crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or comes out of solution at a temperature above its melting point.[8][9] This is a particular risk for compounds with low melting points.[5]

  • Immediate Action: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (if using a mixed system, add more of the "good" solvent in which the compound is more soluble).[8]

  • Root Cause & Prevention:

    • High Impurity Level: Significant impurities can depress the melting point. If the oil is colored, consider a charcoal treatment after dissolution and before hot filtration.

    • Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.

    • Cooling Too Rapidly: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[5]

Q: No crystals have formed even after cooling in an ice bath. What should I do?

A: This is usually due to one of two reasons: using too much solvent or the formation of a supersaturated solution.[5]

  • Solution 1 (Too Much Solvent): This is the most common cause.[5] Gently heat the solution to boil off some of the solvent (typically 20-30% of the volume) to re-concentrate it. Allow it to cool again.

  • Solution 2 (Supersaturation): The solution needs a nucleation site to begin crystallization.

    • Scratching: Use a clean glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a surface for crystals to form.[3]

    • Seeding: If you have a pure crystal of the compound, add a tiny speck (a "seed crystal") to the solution. This will provide a template for crystal growth.[3]

Q: I'm getting a very low yield. What are the common causes?

A: While some product loss is inherent to recrystallization, a very low yield points to a procedural issue.[3]

  • Checklist for Low Yield:

    • Excess Solvent: As mentioned above, using too much solvent is a primary cause of low recovery.

    • Premature Crystallization: Did the product crystallize in the funnel during hot filtration? Ensure your apparatus is pre-heated.

    • Incomplete Cooling: Ensure the solution was thoroughly chilled in an ice bath for a sufficient amount of time.

    • Washing with Warm Solvent: Washing the final crystals with room-temperature or warm solvent will dissolve the product. Always use ice-cold solvent for rinsing.[3]

    • Inappropriate Solvent: The compound may be too soluble in the cold solvent. Re-evaluate your solvent choice.

Section 4: FAQs

Q: How do I choose the best solvent system?

A: The ideal solvent should exhibit high solubility for your compound when hot and low solubility when cold. For 2-(chloromethyl)-4-methoxy-1-methylbenzene, consider solvents of intermediate polarity. A good practice is to test solubility in small test tubes with a few milligrams of your crude product and various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane). A two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) is often effective when a single perfect solvent cannot be found.[6]

Q: What is a two-solvent recrystallization and when should I use it?

A: This method is used when no single solvent has the ideal solubility properties. You dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, you add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it just becomes cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6] This is a versatile technique for compounds that are either too soluble or not soluble enough in common single solvents.[9]

Q: How can I confirm the purity of my recrystallized product?

A: The most common and immediate method is melting point determination. A pure compound will have a sharp melting range (typically < 2 °C) that matches the literature value. Impurities tend to depress and broaden the melting range. For more definitive proof of purity, analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are used.

Section 5: Data Summary & Workflow Visualization

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarGood starting point. Often used in a mixed system with water.
Isopropanol 82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate 77IntermediateGood "good" solvent for mixed systems with hexane.
Hexane 69Non-polarLikely a good "poor" solvent (anti-solvent).
Water 100Very PolarLikely a good "poor" solvent for use with alcohols.
Troubleshooting Workflow

Recrystallization_Troubleshooting start Recrystallization Issue Detected prob1 No Crystals Formed start->prob1 prob2 Oily Precipitate ('Oiling Out') start->prob2 prob3 Low Yield start->prob3 cause1a Too much solvent used? prob1->cause1a cause1b Supersaturated solution? prob1->cause1b cause2a M.P. < Solvent Temp? prob2->cause2a cause2b High impurity level? prob2->cause2b cause3a Used excess solvent? prob3->cause3a cause3b Washed with warm solvent? prob3->cause3b sol1a Boil off excess solvent and re-cool. cause1a->sol1a Yes sol1b 1. Scratch inner wall of flask. 2. Add a seed crystal. cause1b->sol1b Yes sol2a Re-heat, add more solvent, cool slowly. Consider a lower boiling point solvent. cause2a->sol2a Yes sol2b Consider charcoal treatment during protocol. cause2b->sol2b Yes sol3a Use minimum required solvent for dissolution. cause3a->sol3a Yes sol3b Always wash crystals with ICE-COLD solvent. cause3b->sol3b Yes

Sources

Optimization

Technical Support Center: Optimal Storage and Handling of Moisture-Sensitive Benzyl Chlorides

Welcome to the Technical Support Center for moisture-sensitive benzyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who utilize these reactive reagents in their work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for moisture-sensitive benzyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who utilize these reactive reagents in their work. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here, we address the most common queries regarding the storage and handling of benzyl chlorides.

Q1: Why is benzyl chloride considered moisture-sensitive?

A: Benzyl chloride readily reacts with water in a hydrolysis reaction.[1][2][3] The benzylic carbon is susceptible to nucleophilic attack by water, leading to the displacement of the chloride ion.[1] This reaction is often facilitated by the relative stability of the resulting benzyl carbocation intermediate.[1][4] The ultimate products of this degradation are benzyl alcohol and corrosive hydrochloric acid (HCl).[1][2][3] The presence of these impurities can significantly impact the outcome of your intended reaction.

Q2: What are the primary consequences of improper storage?

A: Improper storage, particularly exposure to moisture and certain metals, can lead to several detrimental outcomes:

  • Degradation and Impurity Formation: As mentioned, the primary consequence is hydrolysis, which introduces benzyl alcohol and HCl into your reagent.[1][2]

  • Polymerization: In the presence of common metals like iron, aluminum, and copper, benzyl chloride can undergo polymerization, which generates heat and more hydrogen chloride gas.[5][6][7]

  • Pressure Buildup: The formation of HCl gas can lead to a dangerous buildup of pressure within a sealed container, potentially causing it to rupture.[8]

  • Inconsistent Reaction Outcomes: Using degraded benzyl chloride can lead to lower yields, the formation of unexpected byproducts, and poor reproducibility in your experiments.[9]

Q3: What are the ideal storage conditions for benzyl chloride?

A: To maintain the integrity of benzyl chloride, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10][11][12][13] The container should be tightly sealed to prevent moisture ingress.[10][11][14] Many suppliers recommend storing the product under an inert atmosphere, such as nitrogen or argon, to further protect it from moisture and oxygen.

ParameterRecommendationRationale
Temperature CoolMinimizes vapor pressure and slows potential degradation reactions.
Atmosphere Dry, Inert (Nitrogen/Argon)Prevents hydrolysis by excluding atmospheric moisture.
Light Away from direct sunlightBenzyl chloride is noted to be light-sensitive.[14]
Container Tightly sealed original containerPrevents moisture ingress and contamination.[10][11][14]
Location Well-ventilated, away from incompatible materialsEnsures safety in case of leaks and prevents hazardous reactions.[11][12]
Q4: Which materials are incompatible with benzyl chloride?

A: Benzyl chloride is incompatible with a range of materials, including:

  • Water: Leads to hydrolysis.[1][2][3]

  • Strong Oxidizing Agents: Can cause vigorous reactions.[5][11][15]

  • Strong Bases and Acids: Can catalyze decomposition.[11][16]

  • Most Common Metals: Metals such as copper, aluminum, magnesium, iron, zinc, and tin can catalyze polymerization.[2][5][6][7] Nickel and lead are noted exceptions.[7]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My reaction yield is low, and I've isolated benzyl alcohol as a major byproduct.
  • Probable Cause: This is a classic sign of benzyl chloride hydrolysis due to moisture contamination. The benzyl alcohol byproduct then competes with your intended nucleophile.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before use, consider running a quick quality control check on your benzyl chloride, such as Gas Chromatography (GC), to assess its purity.[9]

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under a stream of inert gas. Use anhydrous solvents for your reaction.

    • Purify the Reagent: If significant degradation is suspected, you may need to purify the benzyl chloride by distillation.[9][17] This should be done with caution and under appropriate safety controls.

Issue 2: My reaction is sluggish, and I observe gas evolution from the benzyl chloride container upon opening.
  • Probable Cause: The gas is likely hydrogen chloride (HCl), a byproduct of hydrolysis.[1][2] The presence of acidic HCl can interfere with reactions that are base-sensitive or require precise pH control.

  • Troubleshooting Steps:

    • Handle with Care: Open the container in a well-ventilated fume hood to avoid inhaling HCl fumes.[10][11]

    • Neutralize Acidity: Consider passing the benzyl chloride through a short plug of basic alumina to remove acidic impurities before use.

    • Aqueous Wash: An aqueous wash with a mild base like sodium bicarbonate solution can neutralize HCl, followed by thorough drying of the organic layer.[17]

Logical Flow for Troubleshooting Benzyl Chloride Issues

troubleshooting_flow start Experiment Shows Poor Yield or Byproducts check_reagent Suspect Benzyl Chloride Quality Issue start->check_reagent hydrolysis Is Benzyl Alcohol or Unexpected Acidic Conditions Observed? check_reagent->hydrolysis impurity Are there other unexpected byproducts (e.g., imines)? hydrolysis->impurity No purify Purify Benzyl Chloride (e.g., Distillation) hydrolysis->purify Yes dry_reagents Ensure All Reagents and Glassware are Anhydrous impurity->dry_reagents No check_source Analyze Source Benzyl Chloride for Impurities (e.g., Benzaldehyde) impurity->check_source Yes purify->dry_reagents new_reagent Obtain a New, High-Purity Batch of Benzyl Chloride check_source->new_reagent

Caption: Troubleshooting workflow for issues related to benzyl chloride.

Experimental Protocols

Protocol 1: Handling and Dispensing Benzyl Chloride
  • Work in a Fume Hood: Always handle benzyl chloride in a certified chemical fume hood.[11][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton® or laminate), safety goggles, and a lab coat.[10][15]

  • Inert Atmosphere Transfer: For moisture-sensitive reactions, use a syringe or cannula to transfer benzyl chloride under an inert atmosphere of nitrogen or argon.

  • Seal Tightly: After dispensing, tightly reseal the container to prevent moisture ingress.[10][11] Consider flushing the headspace with an inert gas before sealing.

Protocol 2: Desiccation of Benzyl Chloride Storage

For long-term storage or to protect a frequently used bottle, a secondary containment vessel with a desiccant is recommended.

  • Choose a Desiccant: Calcium chloride is an effective desiccant for creating a dry environment.[18][19] Do not place desiccants in direct contact with the benzyl chloride.

  • Prepare a Desiccator: Place a layer of anhydrous calcium chloride at the bottom of a glass desiccator or a sealed secondary container.

  • Store the Reagent: Place the tightly sealed bottle of benzyl chloride inside the desiccator.

  • Seal the Desiccator: Ensure the desiccator is properly sealed to maintain a dry internal atmosphere.

Mechanism of Benzyl Chloride Hydrolysis

The hydrolysis of benzyl chloride typically proceeds through an SN1 mechanism due to the resonance stabilization of the intermediate benzyl carbocation.[1]

hydrolysis_mechanism cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation benzyl_chloride C₆H₅CH₂Cl carbocation [C₆H₅CH₂]⁺ + Cl⁻ (Resonance Stabilized Carbocation) benzyl_chloride->carbocation Slow, Rate-Determining water H₂O oxonium C₆H₅CH₂OH₂⁺ carbocation->oxonium Fast benzyl_alcohol C₆H₅CH₂OH oxonium->benzyl_alcohol Fast hcl HCl

Caption: SN1 mechanism for the hydrolysis of benzyl chloride.

References

  • Filo. (2025, December 20). hydrolysis (of benzyl chloride).
  • Loba Chemie. (2015, April 9). BENZYL CHLORIDE EXTRA PURE MSDS CAS-No.
  • CDN Isotopes. (n.d.).
  • Penta Chemicals. (2025, April 7). Benzyl chloride.
  • NOAA. (n.d.). BENZYL CHLORIDE - CAMEO Chemicals.
  • ECHEMI. (n.d.).
  • Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Part I. Journal of the Chemical Society, 1729.
  • ChemicalBook. (2019, November 25). Benzyl Chloride: A Potential Hazardous Chemical.
  • Suvchem Laboratory Chemicals. (n.d.). BENZYL CHLORIDE LR.
  • Koskikallio, J. (n.d.). The mechanism of the hydrolysis of benzyl chloride. SciSpace.
  • Quora. (n.d.). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? AI for Science.
  • New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (2025, August 14).
  • PubChem. (2018, December 3). Benzyl Chloride | C6H5CH2Cl | CID 7503.
  • Studylib. (n.d.). Benzoyl Chloride SOP: Safety & Handling.
  • Carl ROTH. (n.d.).
  • TCI America. (n.d.).
  • Wikipedia. (n.d.). Benzyl chloride.
  • Benchchem. (n.d.). Effect of benzyl chloride impurities on reaction outcome.
  • Korchems. (n.d.). Benzyl-Chloride-MSDS.pdf.
  • Synquest Labs. (n.d.). Benzoyl chloride.
  • BENZ Packaging. (n.d.). BE Dry Desiccants.
  • Sciencemadness.org. (2019, January 8).
  • SafeRack. (n.d.). Benzyl Chloride.
  • Kasturi Arom
  • Drychem. (2024, July 18). Selecting the Right Type of Desiccant - An Overview.
  • GOV.UK. (2016, January 15). Benzyl chloride - Incident management.
  • INCHEM. (n.d.). ICSC 0016 - BENZYL CHLORIDE.
  • CDC Stacks. (n.d.). BENZYL CHLORIDE.

Sources

Troubleshooting

Technical Support Center: Stability of 2-(Chloromethyl)-4-methoxy-1-methylbenzene in Solution

Introduction Welcome to the technical support guide for 2-(chloromethyl)-4-methoxy-1-methylbenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this reactive interm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(chloromethyl)-4-methoxy-1-methylbenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate in their work. As a substituted benzyl chloride, this compound's utility is matched by its inherent reactivity, which can lead to stability challenges in solution if not handled with a clear understanding of its chemical nature. This guide provides in-depth, experience-driven answers and troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses fundamental questions regarding the chemical behavior of 2-(chloromethyl)-4-methoxy-1-methylbenzene in solution.

Q1: What is the primary degradation pathway for 2-(chloromethyl)-4-methoxy-1-methylbenzene in solution?

A1: The principal degradation route is solvolysis , a nucleophilic substitution reaction where the solvent molecule acts as the nucleophile.[1][2] Given the structure of this compound, the reaction proceeds readily via a resonance-stabilized benzylic carbocation (an SN1 mechanism).[1]

  • In aqueous or protic solutions (e.g., water, methanol, ethanol): The compound will hydrolyze or alcoholyze to form the corresponding benzyl alcohol (2-(hydroxymethyl)-4-methoxy-1-methylbenzene) or benzyl ether, respectively, with the concurrent formation of hydrochloric acid (HCl).[1][2][3]

  • In the presence of other nucleophiles: Buffers (e.g., phosphate, acetate), amines, or thiols present in a reaction mixture can also displace the chloride to form undesired byproducts.

Q2: How do the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring affect the compound's stability?

A2: Both the methoxy and methyl groups are electron-donating. This has a profound and destabilizing effect on the molecule. These groups activate the benzene ring and, more importantly, stabilize the intermediate benzylic carbocation formed during SN1 reactions through resonance and inductive effects.[4][5] This stabilization lowers the activation energy for the departure of the chloride ion, making 2-(chloromethyl)-4-methoxy-1-methylbenzene significantly more reactive and less stable in nucleophilic solutions than unsubstituted benzyl chloride.[6] The rate of solvolysis for 4-methoxybenzyl chloride, a closely related structure, is dramatically faster than for its non-methoxylated counterpart.[6]

Q3: My solution of 2-(chloromethyl)-4-methoxy-1-methylbenzene turned slightly yellow and acidic over time. What is happening?

A3: This is a classic sign of degradation. The solvolysis reaction produces hydrochloric acid (HCl) as a byproduct, which accounts for the increase in acidity.[1][2] While the parent compound and its primary alcohol degradant are colorless, subsequent side reactions or the presence of trace impurities can sometimes lead to coloration. It is crucial to confirm degradation analytically and to use freshly prepared solutions for quantitative experiments.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides solutions to specific problems encountered during experimentation, linking them back to the compound's stability profile.

Issue 1: My reaction yield is unexpectedly low, and I've isolated 2-(hydroxymethyl)-4-methoxy-1-methylbenzene as a major byproduct.

  • Probable Cause: This strongly indicates premature degradation of your starting material by water. The source could be wet solvent, atmospheric moisture, or an aqueous workup procedure. Benzyl chlorides readily react with water to form benzyl alcohols.[2][3]

  • Troubleshooting Protocol:

    • Verify Solvent Quality: Use only high-purity, anhydrous solvents stored over molecular sieves. Purchase solvents in smaller bottles and use a fresh bottle if contamination is suspected.

    • Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

    • Modified Workup: If an aqueous workup is necessary, perform it quickly at a low temperature (0-5 °C) to minimize the contact time between the compound and water. Use a saturated sodium bicarbonate solution to neutralize any generated HCl, but be aware this can also accelerate hydrolysis if contact is prolonged.

    • Pre-Reaction Check: Before starting a large-scale reaction, run a small analytical sample of your stock solution (e.g., by GC or HPLC) to confirm the purity and absence of the alcohol byproduct.

Issue 2: My analytical results (HPLC, GC-MS) are inconsistent, showing a new peak that grows over time.

  • Probable Cause: The compound is degrading in the analytical sample vial. Solvents used for analysis (e.g., acetonitrile, methanol) often contain trace amounts of water, which is sufficient to cause solvolysis. Methanol itself will react to form the methyl ether byproduct.

  • Troubleshooting Protocol:

    • Use Anhydrous Solvents: Prepare all analytical standards and samples in high-purity, anhydrous solvents.

    • Analyze Immediately: Do not let prepared samples sit in the autosampler for extended periods. Prepare them immediately before the analysis is scheduled to run.

    • Lower Sample Temperature: If your autosampler has temperature control, keep the sample vials cooled (e.g., 4 °C) to slow the degradation rate.

    • Method Validation: When developing an analytical method, intentionally run a stability test in the chosen solvent over 24 hours to understand the degradation kinetics and define a maximum sample lifetime. Various HPLC and GC methods are suitable for monitoring benzyl chloride and its byproducts.[7][8]

Issue 3: I observe polymerization or charring when storing the compound in a metal container or using a metal spatula.

  • Probable Cause: Benzyl chlorides can undergo polymerization or decomposition, a reaction that can be catalyzed by certain metals like iron, copper, and aluminum.[9][10] This reaction can be vigorous and may release heat and HCl gas.[10]

  • Troubleshooting Protocol:

    • Proper Storage Vessels: Always store 2-(chloromethyl)-4-methoxy-1-methylbenzene, both as a solid and in solution, in glass or Teflon containers. Avoid all reactive metal containers or implements.

    • Inhibitors: For long-term storage, the addition of a stabilizer like propylene oxide or sodium carbonate may be considered, although this can interfere with subsequent reactions.[10]

Part 3: Data & Visualizations

Table 1: Relative Stability of 2-(chloromethyl)-4-methoxy-1-methylbenzene in Common Laboratory Solvents
Solvent CategoryExamplesStability RiskRationale
Protic, Nucleophilic Water, Methanol, EthanolVery High Solvents act as direct reactants in solvolysis, leading to rapid degradation.[1][2]
Aprotic, Polar Acetonitrile (MeCN), DMSO, DMFModerate Generally stable if anhydrous. However, these solvents are hygroscopic and residual water is a common issue leading to hydrolysis.
Aprotic, Non-Polar Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)Low These are the recommended solvents for reactions and stock solutions. Stability is excellent provided the solvent is truly anhydrous.[11]
Diagrams

G cluster_0 S_N1 Solvolysis Pathway start 2-(chloromethyl)-4-methoxy- 1-methylbenzene intermediate Resonance-Stabilized Benzylic Carbocation start->intermediate Slow, Rate-Determining (Cl⁻ leaves) product Solvolysis Product (Alcohol or Ether) intermediate->product Fast nucleophile Nucleophile (e.g., H₂O, ROH) nucleophile->intermediate byproduct H-Cl product->byproduct +

Caption: SN1 degradation pathway of 2-(chloromethyl)-4-methoxy-1-methylbenzene.

G cluster_1 Experimental Workflow for Stability Assessment prep 1. Prepare Concentrated Stock in Anhydrous Toluene aliquot 2. Aliquot into Glass Vials prep->aliquot add_solvent 3. Dilute with Test Solvents (e.g., MeCN, MeOH, Wet Toluene) aliquot->add_solvent store 4. Store at Defined Conditions (e.g., 4°C, 25°C, 40°C) add_solvent->store sample 5. Sample at Timepoints (t=0, 2, 8, 24 hr) store->sample analyze 6. Analyze by HPLC or GC (Quantify Parent Compound) sample->analyze plot 7. Plot % Remaining vs. Time analyze->plot

Caption: Workflow for quantitatively assessing solution stability.

Part 4: Recommended Protocols

Protocol 4.1: Preparation and Storage of Stock Solutions

This protocol ensures the longevity of your primary source of the compound for experiments.

  • Material Handling: Handle solid 2-(chloromethyl)-4-methoxy-1-methylbenzene in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Use non-metallic spatulas.

  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent such as toluene or dichloromethane for your stock solution.[11]

  • Drying: Ensure all glassware (volumetric flask, syringes, etc.) is oven-dried or flame-dried and cooled under a stream of inert gas before use.

  • Preparation:

    • Accurately weigh the required amount of the solid compound.

    • Dissolve it in the chosen anhydrous solvent in a volumetric flask under an inert atmosphere.

    • Ensure the container is sealed with a Teflon-lined cap.

  • Storage:

    • Store the stock solution at or below 4°C in a dark location to minimize thermal and photochemical degradation.[11]

    • For added protection against moisture ingress, wrap the cap and neck of the flask with Parafilm.

    • Clearly label the solution with the compound name, concentration, solvent, and preparation date. It is recommended to use solutions within 1-2 weeks of preparation for most sensitive applications.

References

  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Available at: [Link]

  • Filo. (2025, December 20). hydrolysis (of benzyl chloride). Available at: [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Available at: [Link]

  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Available at: [Link]

  • PubChem. (2018, December 3). Benzyl Chloride. National Center for Biotechnology Information. Available at: [Link]

  • Korchems. (n.d.). Benzyl-Chloride-MSDS.pdf. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). BENZYL CHLORIDE. CDC Stacks. Available at: [Link]

  • Supporting Information. (n.d.). General procedure A1-2. Available at: [Link]

  • SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Available at: [Link]

  • MDPI. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Available at: [Link]

  • EMSL Analytical, Inc. (2003, March 15). Services: Benzyl Chloride. Available at: [Link]

  • SID. (n.d.). QUALITATIVE AND QUANTITATIVE HPLC ANALYSIS OF TOXIC BENZYL CHLORIDE IN FAMILIAR DISINFECTANT BENZALKONIUM CHLORIDE. Available at: [Link]

  • Vaia. (n.d.). Would you expect 4-chloromethoxybenzene and 4-chlorotrifluoromethylbenzene to be more, or less, reactive than chlorobenzene toward methoxide ion? Explain. Available at: [Link]

  • PubChemLite. (n.d.). 2-(chloromethyl)-4-methoxy-1-methylbenzene. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]

  • PMC. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-(Chloromethyl)-4-methoxy-1-methylbenzene

Ticket Subject: Prevention of Autocatalytic Polymerization in Activated Benzyl Chlorides Status: Open Priority: Critical (High Reactivity) Assigned Specialist: Senior Application Scientist Executive Summary & Risk Assess...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Prevention of Autocatalytic Polymerization in Activated Benzyl Chlorides Status: Open Priority: Critical (High Reactivity) Assigned Specialist: Senior Application Scientist

Executive Summary & Risk Assessment

Welcome to the technical support hub for handling 2-(chloromethyl)-4-methoxy-1-methylbenzene .

This reagent is a highly reactive electron-rich benzyl chloride . Due to the presence of electron-donating groups (methoxy at C4, methyl at C1), the benzylic carbon is prone to ionization. Once ionized, it acts as a potent electrophile that attacks the electron-rich aromatic ring of neighboring molecules, leading to rapid, exothermic self-alkylation (polymerization).

Crucial Warning: This reaction is autocatalytic . The polymerization releases Hydrogen Chloride (HCl), which further catalyzes the ionization of the remaining starting material. Without intervention, a pure sample can degrade into a viscous polymer mass within hours at room temperature, potentially causing pressure buildup in sealed vessels.

The Mechanism: Why It Polymerizes

To prevent degradation, you must understand the "Cycle of Instability." The molecule contains both a nucleophile (the electron-rich ring) and an electrophile (the chloromethyl group), making it a "suicide substrate" if not properly inhibited.

The Autocatalytic Failure Mode

The following diagram illustrates the self-feeding cycle that destroys your reagent.

PolymerizationCycle Monomer Monomer (2-chloromethyl-4-methoxy-1-methylbenzene) Ionization Spontaneous Ionization (Formation of Carbocation + Cl-) Monomer->Ionization Heat / Polarity Attack Friedel-Crafts Attack (Carbocation attacks another Monomer) Ionization->Attack Electrophilic Species Dimer Dimer Formation (+ Release of HCl) Attack->Dimer Polymer Uncontrolled Polymerization (Viscous Oil / Solid) Dimer->Polymer Chain Propagation HCl HCl (Autocatalyst) Dimer->HCl Byproduct HCl->Ionization Acid Catalysis (Accelerates Reaction)

Figure 1: The autocatalytic Friedel-Crafts polymerization cycle. Note how HCl generation feeds back into the ionization step, exponentially increasing the reaction rate.

Storage & Handling Protocols

The only way to break the cycle shown above is to remove the catalyst (HCl) and suppress ionization.

Protocol A: The "Base Stabilizer" Rule (Mandatory)

Never store this compound as a neat liquid without an acid scavenger. The most effective method is the addition of a weak, insoluble inorganic base.

ParameterRecommendationScientific Rationale
Stabilizer Anhydrous Potassium Carbonate (

)
Neutralizes HCl immediately upon formation. Being insoluble in organic solvents, it can be filtered off before use.
Form Pellets or coarse granulesPrevents the base from becoming a fine suspension that is hard to filter; minimizes surface area contact to avoid hydrolysis.
Load 1-5% by weightSufficient excess to handle "breathing" of the container over months.
Protocol B: Environmental Control
  • Temperature: Store at -20°C for long-term stability. Short-term (days) at 2-8°C is acceptable if stabilized.

    • Reasoning: Thermal energy promotes the initial heterolysis of the C-Cl bond.

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Moisture from air hydrolyzes the chloromethyl group, producing HCl.[1] As shown in Figure 1, even trace HCl triggers the runaway polymerization.

  • Container: Teflon-lined caps. Avoid metal spatulas or needles.

    • Reasoning: Iron (Fe) acts as a Lewis acid catalyst (

      
      ), which is far more potent than HCl at driving Friedel-Crafts alkylation.
      
Protocol C: Solvent Selection Guide

If you must store the reagent in solution, solvent choice is critical.

SolventChoice Start Select Solvent Type1 Polar Protic? (MeOH, EtOH, Water) Start->Type1 Type2 Polar Aprotic? (DMF, DMSO, MeCN) Start->Type2 Type3 Non-Polar / Low Polarity? (DCM, Toluene, Hexanes) Start->Type3 Result1 CRITICAL FAILURE Solvolysis + HCl Release Type1->Result1 Result2 HIGH RISK Promotes Ionization (SN1) Type2->Result2 Result3 OPTIMAL Suppresses Ionization Type3->Result3

Figure 2: Solvent compatibility decision tree. Non-polar solvents stabilize the covalent C-Cl bond.

Troubleshooting FAQ

Ticket #101: The liquid has turned pink/red.

  • Diagnosis: This is the "canary in the coal mine." The color change indicates the formation of conjugated oligomers and the presence of HCl.

  • Resolution:

    • Dilute a small aliquot in dry Hexanes/DCM.

    • Wash with cold saturated

      
      .
      
    • Dry over

      
       and check NMR.
      
    • If significant polymer peaks appear (broadening in aromatic region): Discard.[1][2][3]

    • If mostly monomer: Pass through a short plug of basic alumina or silica with 1%

      
       to remove acid/oligomers immediately.
      

Ticket #102: The bottle hissed when I opened it.

  • Diagnosis: Significant HCl buildup. The polymerization is active.[1][4]

  • Action: Vent immediately in a fume hood. The reagent is likely compromised. Do not heat this bottle; thermal runaway is possible.

Ticket #103: Can I distill this to purify it?

  • Diagnosis: User wishes to recover degraded material.

  • Resolution: Proceed with extreme caution. Distillation requires heat, which accelerates the polymerization.

    • Requirement: You must use high vacuum (<1 mmHg) to keep the bath temperature below 60°C.

    • Additive: Add a small amount of solid

      
       or liquid paraffin to the distillation flask to dampen acid catalysis during heating.
      

Ticket #104: My yield is low; the reagent seems to decompose during the reaction.

  • Diagnosis: The reaction conditions are facilitating self-alkylation before the reagent can react with your target nucleophile.

  • Resolution:

    • Inverse Addition: Do not add your nucleophile to the benzyl chloride. Add the benzyl chloride slowly to the nucleophile. This keeps the concentration of the benzyl chloride low, statistically favoring the cross-reaction over self-polymerization.

    • Temperature: Run the coupling reaction at 0°C or lower if possible.

References

  • Brewer, S. E., et al. (2006). "Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl)." Organic Process Research & Development, 10(2), 241–244.

    • Context: This is the authoritative industrial safety study on electron-rich benzyl chlorides, establishing the stabiliz
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Provides standard handling procedures for methoxybenzyl protecting groups and their halide precursors.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Identifying the Chloromethyl Methylene Peak in NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of specific functional groups is a cornerstone of molecular characterization. Among these, the chloromethyl group...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of specific functional groups is a cornerstone of molecular characterization. Among these, the chloromethyl group (-CH₂Cl) presents a unique spectroscopic signature that, while seemingly straightforward, can be subject to environmental influences within a molecule. This guide provides an in-depth comparison of methodologies for identifying the chloromethyl methylene peak, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and its synergy with complementary analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Challenge of the Chloromethyl Group in ¹H NMR

The chloromethyl group consists of a methylene bridge flanked by a chlorine atom. The electronegativity of the chlorine atom significantly deshields the adjacent protons, causing their resonance to appear downfield from typical alkyl protons. In ¹H NMR, the chloromethyl methylene peak typically appears as a singlet, unless adjacent to a chiral center or coupled to other nearby protons.

The primary challenge in identifying this peak lies in its variable chemical shift, which is highly sensitive to the electronic environment of the molecule. The presence of other electron-withdrawing or electron-donating groups can shift the peak, potentially causing it to overlap with other signals in the spectrum. Therefore, relying solely on the ¹H NMR chemical shift can be misleading.

Deep Dive: Unambiguous Identification with Advanced NMR Techniques

A multi-faceted NMR approach is crucial for the confident assignment of the chloromethyl methylene peak. This involves a combination of one-dimensional and two-dimensional NMR experiments.

¹H and ¹³C NMR: The Starting Point
  • ¹H NMR: The protons of the chloromethyl group typically resonate in the range of 3.1-4.8 ppm .[1] The significant deshielding effect of the chlorine atom is the primary reason for this downfield shift compared to a standard methylene group (which appears around 1.2-1.4 ppm). For instance, in chloromethyl methyl sulfide, the chloromethyl protons appear at 4.722 ppm.[2] The presence of additional electron-withdrawing groups can further shift this peak downfield. For example, in CH₃-O-CH₂-Cl, the experimental chemical shift is approximately 5.2 ppm.[3]

  • ¹³C NMR: The carbon of the chloromethyl group is also deshielded and typically appears in the range of 40-60 ppm .[4] For example, the ¹³C chemical shift for the chloromethyl carbon in N-(Chloromethyl)phthalimide is observed in its spectrum.[5]

DEPT-135: Differentiating Methylene Groups

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for determining the multiplicity of carbon signals.[6][7][8][9] A DEPT-135 experiment is particularly useful for identifying methylene (-CH₂-) groups, as they appear as negative signals, while methine (-CH-) and methyl (-CH₃) groups give positive signals.[7][9] This allows for the clear distinction of the chloromethyl methylene carbon from other carbon environments.

2D NMR for Connectivity: HSQC and HMBC

Two-dimensional NMR techniques are indispensable for establishing connectivity within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[10][11] A cross-peak in the HSQC spectrum between a proton signal in the 3.1-4.8 ppm range and a carbon signal in the 40-60 ppm range provides strong evidence for a -CH₂Cl group. Edited HSQC can further confirm the methylene nature of the group, as CH₂ cross-peaks will have a different phase (e.g., appear in a different color) than CH and CH₃ cross-peaks.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two to three bonds away (²JCH and ³JCH).[10][12][13][14] HMBC is crucial for placing the chloromethyl group within the larger molecular framework by showing correlations from the chloromethyl protons to neighboring carbons.

The following diagram illustrates a systematic workflow for identifying the chloromethyl group using this suite of NMR experiments.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR (δ ≈ 3.1-4.8 ppm) HSQC HSQC (Direct ¹H-¹³C Correlation) 1H_NMR->HSQC Proton Shift 13C_NMR ¹³C NMR (δ ≈ 40-60 ppm) 13C_NMR->HSQC Carbon Shift DEPT_135 DEPT-135 (Negative Signal) DEPT_135->HSQC Confirms CH₂ HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Identify Protons & Carbon Final_Structure Confirmed -CH₂Cl Assignment HMBC->Final_Structure Establish Connectivity

Caption: Decision tree for selecting analytical techniques for chloromethyl group identification.

Conclusion

The definitive identification of the chloromethyl methylene peak in NMR spectroscopy is best achieved through a systematic and multi-technique approach. While ¹H and ¹³C NMR provide initial clues, the application of DEPT-135, HSQC, and HMBC experiments is essential for unambiguous assignment and structural elucidation. Furthermore, the integration of data from complementary techniques such as mass spectrometry and infrared spectroscopy provides a self-validating system, ensuring the highest level of confidence in the assigned structure. This comprehensive analytical strategy is paramount for accurate characterization in research and development.

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